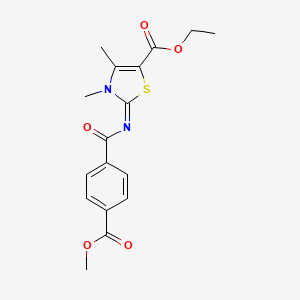

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Aplicaciones Científicas De Investigación

Occurrence and Fate in Aquatic Environments

Parabens, which share some structural similarities with the compound , are widely used as preservatives in various products. Their fate and behavior in aquatic environments have been a subject of research due to their potential as weak endocrine disrupter chemicals. Studies have shown that while parabens are biodegradable, they remain ubiquitous in surface water and sediments due to continuous introduction into the environment. This has raised concerns about their environmental impact, especially on aquatic life (Haman et al., 2015).

Antioxidant Activity

Research into the antioxidant capacity of various compounds, including those with similar molecular features, has highlighted the importance of understanding reaction pathways. For instance, studies on the ABTS/PP decolorization assay have revealed two principal reaction pathways for antioxidants, highlighting the complexity of these reactions and the need for further research to fully understand the contributions to total antioxidant capacity (Ilyasov et al., 2020).

Conversion of Biomass to Valuable Derivatives

The conversion of plant biomass into valuable chemicals, such as furan derivatives, is a growing area of research. This process involves transforming hexose carbohydrates and lignocellulose into platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives, which could potentially replace non-renewable hydrocarbon sources. This transformation process and the sustainable access to new generations of polymers and functional materials from plant feedstocks are crucial for advancing green chemistry (Chernyshev et al., 2017).

Environmental Impact of Sunscreen Ingredients

The environmental impact of sunscreen ingredients, particularly those containing various organic UV filters, has been extensively studied due to their persistence and bioaccumulation potential in aquatic environments. Research has shown that compounds like oxybenzone and ethylhexyl methoxycinnamate, which share functional groups with the compound , can have detrimental effects on marine life, including coral reefs and fish, highlighting the need for safer and more environmentally friendly alternatives (Schneider & Lim, 2019).

Mecanismo De Acción

Biochemical Pathways

While specific pathways are not well-documented for this compound, we can draw parallels from related molecules. Thiazole derivatives often impact cellular processes such as inflammation, cell proliferation, and apoptosis. For instance, some thiazoles exhibit anti-inflammatory and analgesic properties . Therefore, it’s plausible that our compound affects similar pathways.

Action Environment

Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and the presence of other molecules (e.g., food, other drugs) affect how our compound behaves. Stability under varying conditions is essential for its therapeutic effectiveness.

: Xue, W., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1007–1010. DOI: 10.1016/j.bmcl.2019.02.027

Propiedades

IUPAC Name |

ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-5-24-16(22)13-10(2)19(3)17(25-13)18-14(20)11-6-8-12(9-7-11)15(21)23-4/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKOOWUBEZACEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)OC)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxycarbonylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2980120.png)

![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)